molecular formula C21H31N3O2 B3829033 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane

7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane

Cat. No. B3829033
M. Wt: 357.5 g/mol
InChI Key: IRUFQLNVPIAJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane, also known as CORM-3, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a transition metal-based carbon monoxide-releasing molecule (CORM) that has been extensively studied for its therapeutic properties.

Mechanism of Action

7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane releases carbon monoxide upon exposure to biological tissues, which then binds to heme-containing proteins, such as hemoglobin and cytochrome c oxidase. This binding leads to the activation of various signaling pathways, including the cyclic guanosine monophosphate (cGMP) pathway, which is responsible for the vasodilatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and vasodilatory properties. It has also been shown to improve mitochondrial function and reduce oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane is its ability to release carbon monoxide in a controlled manner, making it a useful tool for studying the effects of carbon monoxide on biological systems. However, one of the limitations of this compound is its instability and sensitivity to light and air, which can affect its activity and potency.

Future Directions

The potential applications of 7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane in various fields are vast, and future research should focus on exploring its therapeutic potential in more detail. Some of the future directions for research on this compound include:
1. Investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Exploring its potential as a vasodilator for the treatment of cardiovascular diseases, such as hypertension and heart failure.
3. Investigating its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
4. Studying its mechanism of action in more detail to better understand its effects on biological systems.
5. Developing more stable and potent analogs of this compound for use in future research and clinical applications.
In conclusion, this compound is a promising compound that has the potential to revolutionize the treatment of various diseases. Its unique properties make it a useful tool for studying the effects of carbon monoxide on biological systems, and future research should focus on exploring its therapeutic potential in more detail.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its therapeutic properties in various fields, including cardiovascular, respiratory, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, antioxidant, and vasodilatory properties, making it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(1-oxidopyridin-1-ium-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c25-20(19-7-12-24(26)13-8-19)23-14-10-21(17-23)9-4-11-22(16-21)15-18-5-2-1-3-6-18/h7-8,12-13,18H,1-6,9-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUFQLNVPIAJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2)CCN(C3)C(=O)C4=CC=[N+](C=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
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7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
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7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
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7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
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7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane
Reactant of Route 6
7-(cyclohexylmethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane

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